Home > Products > Screening Compounds P56059 > PROTAC EGFR degrader 2
PROTAC EGFR degrader 2 -

PROTAC EGFR degrader 2

Catalog Number: EVT-12561018
CAS Number:
Molecular Formula: C58H72ClFN12O8S
Molecular Weight: 1151.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of PROTAC EGFR degrader 2 involves several key steps:

  1. Designing the Compound: The design typically integrates a ligand that binds to the epidermal growth factor receptor and another that recruits an E3 ligase, such as von Hippel–Lindau or cereblon. The choice of E3 ligase is crucial for determining the specificity and efficiency of the degradation process.
  2. Linker Development: A flexible linker is synthesized to connect the two ligands. This linker must be optimized for length and flexibility to allow effective interaction with both the target protein and the E3 ligase.
  3. Chemical Synthesis: The chemical synthesis involves standard organic chemistry techniques, including coupling reactions, purification processes (such as high-performance liquid chromatography), and characterization methods (like nuclear magnetic resonance spectroscopy) to confirm the structure of the final product .
  4. Characterization: The final compound undergoes extensive characterization to assess its purity, structural integrity, and biological activity. Techniques such as mass spectrometry and X-ray crystallography may be employed for detailed analysis .
Molecular Structure Analysis

The molecular structure of PROTAC EGFR degrader 2 comprises three main components:

  • Epidermal Growth Factor Receptor Ligand: This component specifically binds to the epidermal growth factor receptor.
  • E3 Ligase Ligand: This part recruits an E3 ligase responsible for tagging the target protein for degradation.
  • Linker: A flexible linker connects these two moieties, allowing for spatial proximity necessary for effective ubiquitination.
Chemical Reactions Analysis

The primary chemical reaction involved in the action of PROTAC EGFR degrader 2 is ubiquitination, which is catalyzed by the recruited E3 ligase:

  1. Binding: The PROTAC binds simultaneously to both the epidermal growth factor receptor and the E3 ligase.
  2. Ubiquitination: This binding facilitates the transfer of ubiquitin molecules to lysine residues on the epidermal growth factor receptor.
  3. Degradation: The polyubiquitinated protein is recognized by the proteasome, leading to its degradation.

This catalytic mechanism distinguishes PROTACs from traditional inhibitors that typically only inhibit protein function without promoting degradation .

Mechanism of Action

The mechanism of action for PROTAC EGFR degrader 2 can be summarized in several steps:

  1. Recruitment: The compound recruits both the target protein (epidermal growth factor receptor) and an E3 ligase.
  2. Ubiquitin Tagging: The E3 ligase catalyzes the attachment of ubiquitin chains to the target protein.
  3. Proteasomal Degradation: The tagged protein is directed to the proteasome for degradation, effectively reducing its levels within cells.

This mechanism allows for a more sustained reduction in target protein levels compared to traditional inhibitors, which may only temporarily block activity without eliminating the protein itself .

Physical and Chemical Properties Analysis

The physical and chemical properties of PROTAC EGFR degrader 2 are critical for its functionality:

  • Solubility: High solubility in biological media enhances bioavailability.
  • Stability: Chemical stability under physiological conditions ensures that it remains active until it reaches its target.
  • Molecular Weight: Typically falls within a range conducive to cellular permeability (around 400-600 Da).

Quantitative analyses reveal that optimal properties lead to effective cellular uptake and sustained action against target proteins .

Applications

PROTAC EGFR degrader 2 has significant potential applications in scientific research and therapeutic development:

  • Cancer Therapy: It is primarily being explored as a treatment option for cancers driven by aberrant epidermal growth factor receptor signaling, such as non-small cell lung cancer.
  • Research Tool: As a chemical probe, it aids in studying protein function and degradation pathways within cells.
  • Combination Therapies: It may be used alongside other therapeutic agents to enhance efficacy against resistant cancer phenotypes.

Properties

Product Name

PROTAC EGFR degrader 2

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[4-[5-[4-(3-chloro-4-fluoroanilino)-6-[[(E)-4-piperidin-1-ylbut-2-enoyl]amino]quinazolin-7-yl]oxypentyl]triazol-1-yl]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C58H72ClFN12O8S

Molecular Weight

1151.8 g/mol

InChI

InChI=1S/C58H72ClFN12O8S/c1-38-53(81-37-64-38)40-16-14-39(15-17-40)32-61-56(76)49-29-43(73)34-72(49)57(77)54(58(2,3)4)67-52(75)35-79-27-26-78-25-23-71-33-42(68-69-71)12-7-5-10-24-80-50-31-47-44(55(63-36-62-47)65-41-18-19-46(60)45(59)28-41)30-48(50)66-51(74)13-11-22-70-20-8-6-9-21-70/h11,13-19,28,30-31,33,36-37,43,49,54,73H,5-10,12,20-27,29,32,34-35H2,1-4H3,(H,61,76)(H,66,74)(H,67,75)(H,62,63,65)/b13-11+/t43-,49+,54-/m1/s1

InChI Key

PXQHEFZTJMGFAP-QLJGRUAOSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN4C=C(N=N4)CCCCCOC5=C(C=C6C(=C5)N=CN=C6NC7=CC(=C(C=C7)F)Cl)NC(=O)C=CCN8CCCCC8)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCN4C=C(N=N4)CCCCCOC5=C(C=C6C(=C5)N=CN=C6NC7=CC(=C(C=C7)F)Cl)NC(=O)/C=C/CN8CCCCC8)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.